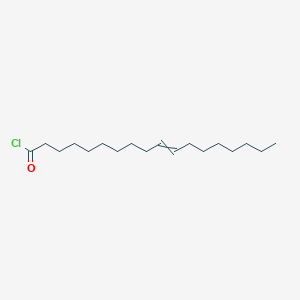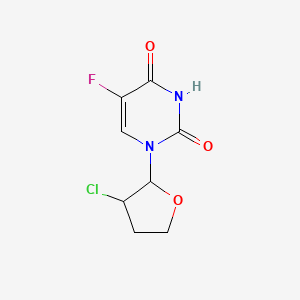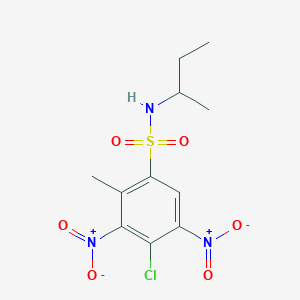
Tetracosenylsuccinic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Tetracosenylsuccinic anhydride can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with a carboxylic acid or a carboxylate anion . Industrial production methods often utilize triphenylphosphine/trichloroisocyanuric acid under mild reaction conditions at room temperature .
化学反应分析
Tetracosenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form tetracosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are tetracosenylsuccinic acid, esters, amides, and primary alcohols .
科学研究应用
Tetracosenylsuccinic anhydride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of tetracosenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, to form various products. The molecular targets and pathways involved in these reactions include the activation of the carbonyl group and the formation of tetrahedral intermediates .
相似化合物的比较
Tetracosenylsuccinic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride . it is unique due to its long tetracosenyl chain, which imparts distinct chemical properties and potential applications. Similar compounds include:
Acetic anhydride: Commonly used in the production of acetate esters and amides.
Benzoic anhydride: Used in the synthesis of benzoate esters and amides.
Phthalic anhydride: Employed in the production of phthalate esters and polyesters.
This compound stands out due to its specific structure and the resulting unique properties and applications.
属性
CAS 编号 |
64347-15-5 |
|---|---|
分子式 |
C28H50O3 |
分子量 |
434.7 g/mol |
IUPAC 名称 |
3-[(E)-tetracos-10-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27(29)31-28(26)30/h14-15,26H,2-13,16-25H2,1H3/b15-14+ |
InChI 键 |
XVZYFNIOWXGZGH-CCEZHUSRSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/CCCCCCCCCC1CC(=O)OC1=O |
规范 SMILES |
CCCCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


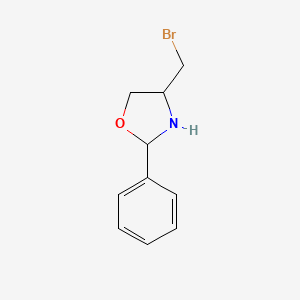
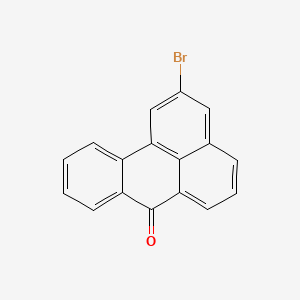
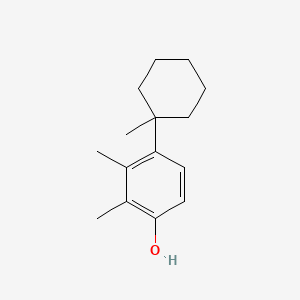
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
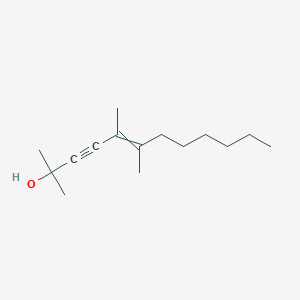
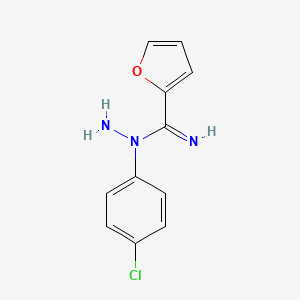
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
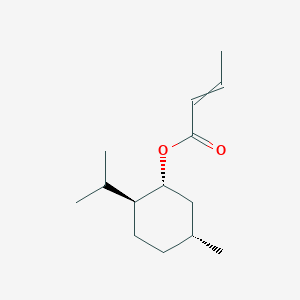
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
